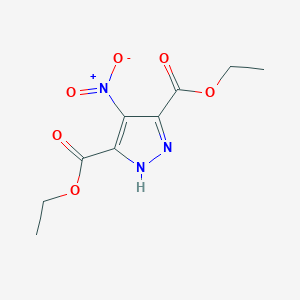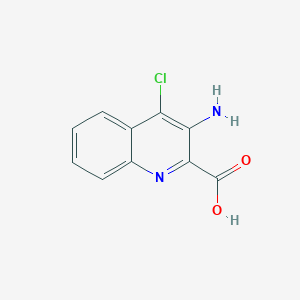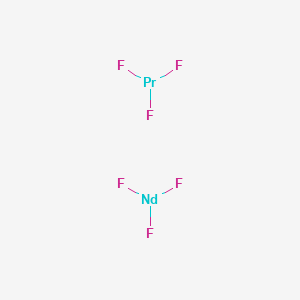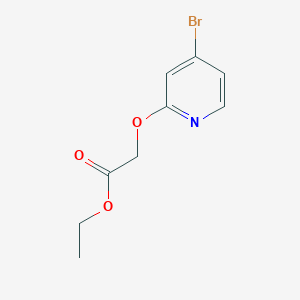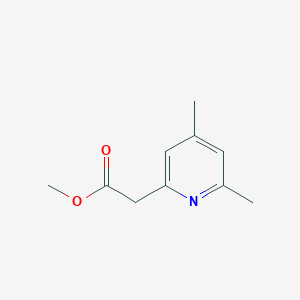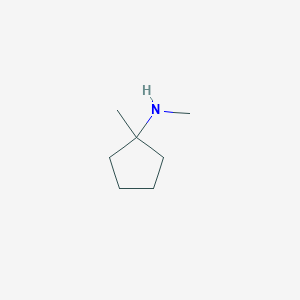
BFCAs-1
説明
BFCAs-1 is a polyamine polycarboxylic bifunctional chelating agent (BFCAs) with a broad range of applications in biology, chemistry, medicine, and diagnostics .
Synthesis Analysis
Bifunctional chelating agents (BFCAs) are molecules which contain two different moieties: a strong metal chelating unit and a reactive functional group. The latter is directed to react with amines, thiols, alcohols, or other reactive molecules to form stable covalent bonds while the chelating moiety is able to strongly coordinate a metal ion . BFCAs are generally prepared through multi-step syntheses and with extensive application of protection–deprotection strategies, due to the large number of functional groups involved .Molecular Structure Analysis
The molecular structure of BFCAs-1 is based on a polyamino polycarboxylic structure, which is efficient and widely used for chelating metal ions .Chemical Reactions Analysis
BFCAs-1, like other BFCAs, contains a strong metal chelating unit and a reactive functional group. The reactive functional group is directed to react with amines, thiols, alcohols, or other reactive molecules to form stable covalent bonds, while the chelating moiety is able to strongly coordinate a metal ion .科学的研究の応用
Synthesis and Applications
Bifunctional chelating agents (BFCAs) are molecules with two distinct components: a strong metal chelating unit and a reactive functional group. This dual structure enables BFCAs to react with various molecules such as amines, thiols, and alcohols, forming stable covalent bonds. The chelating moiety strongly coordinates a metal ion, making it possible to label a molecule of interest, like an antibody or peptide, with a metal or radioactive metal ion. Polyamino polycarboxylic-based BFCAs are particularly efficient, widely used for chelating metal ions. Their metal complexes have broad applications in chemistry, biology, and medicine, including diagnostic imaging (MRI, SPECT, PET), molecular imaging, tumor therapy, and luminescent materials (Lattuada et al., 2011).
Enzymatic Preparation
Enzymatic methods have been explored for the preparation of BFCAs, due to the complex nature of their syntheses which often involve multi-step processes and extensive use of protection-deprotection strategies. Hydrolytic enzymes, with their unique chemoselectivity, have provided promising results in preparing BFCAs based on well-known ligand platforms (Minazzi et al., 2014).
Novel Derivatives and Applications
New BFCAs based on diethylenetriaminepentaacetic acid (DTPA) have been developed, where carboxylic groups are replaced with phosphonic units. These modifications aim to modulate the physico-chemical properties of the ligands and their complexes, enhancing their application in diagnostic imaging, molecular imaging, and radiotherapy for cancer (Giovenzana et al., 2014).
Hydroxy Methyl Phosphine-Based BFCAs
Hydroxymethyl phosphine compounds, a class of BFCAs, are noted for their water solubility and moderate air stability. These compounds have potential uses in catalytic and biomedical applications. For instance, site-directed biomolecules, such as receptor-avid peptides and proteins modified with these BFCAs, can serve as vehicles for specific delivery of diagnostic and therapeutic radionuclides to target cancer cells (Karra et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNJWTYDHZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BFCAs-1 | |
CAS RN |
585531-74-4 | |
| Record name | Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




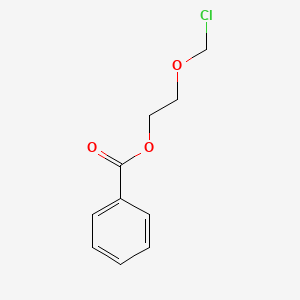
![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)

